(R)-3alpha-Phenylindan-1-one
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Overview
Description
®-3alpha-Phenylindan-1-one is a chiral compound with a unique structure that includes a phenyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3alpha-Phenylindan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and indanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-3alpha-Phenylindan-1-one may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3alpha-Phenylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-3alpha-Phenylindan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3alpha-Phenylindan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3alpha-Phenylindan-1-one include:
3-Phenylindan-1-one: A non-chiral analog with similar structural features.
2-Phenylindan-1-one: Another structural isomer with different properties.
Phenylacetone: A related compound with a simpler structure.
Uniqueness
®-3alpha-Phenylindan-1-one is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
634182-03-9 |
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Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3R)-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2/t14-/m1/s1 |
InChI Key |
SIUOTMYWHGODQX-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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